molecular formula C16H11FN6O B2748172 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 892768-73-9

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B2748172
CAS No.: 892768-73-9
M. Wt: 322.303
InChI Key: GDYNAQZTBGOISZ-UHFFFAOYSA-N
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Description

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is a synthetically designed organic compound of significant interest in medicinal chemistry and drug discovery. This molecule is characterized by its hybrid structure, incorporating two prominent heterocyclic systems: a 1,2,4-oxadiazole and a 1,2,3-triazole. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functional groups , often employed to enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This scaffold is found in several commercially available drugs and exhibits a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial effects . The 1,2,3-triazole ring, on the other hand, is a privileged structure in click chemistry and medicinal chemistry, known for its ability to participate in hydrogen bonding and its metabolic stability, which can contribute to increased binding affinity with biological targets . The specific research value of this compound lies in its potential as a key intermediate or a novel chemical entity for screening against various biological targets. The incorporation of a 2-fluorophenyl substituent on the oxadiazole ring and a phenyl group on the triazole ring provides a rigid, conjugated framework that can be explored for interaction with enzyme active sites and receptors. Researchers can utilize this compound in the development of new therapeutic agents, particularly in projects targeting cancers, infectious diseases, and central nervous system disorders, where both the 1,2,4-oxadiazole and 1,2,3-triazole motifs have demonstrated considerable utility . Its mechanism of action would be contingent on the specific biological target under investigation, but may involve enzyme inhibition or receptor modulation. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6O/c17-12-9-5-4-8-11(12)15-19-16(24-21-15)13-14(18)23(22-20-13)10-6-2-1-3-7-10/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYNAQZTBGOISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The triazole ring can be introduced through a cycloaddition reaction involving azides and alkynes.

Industrial Production Methods

Industrial production methods focus on optimizing yield, purity, and cost-effectiveness. These methods often involve the use of high-pressure reactors and catalysts to enhance reaction rates and selectivity. For example, the use of platinum and carbon catalysts in a high-pressure autoclave can significantly improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. For instance:

  • A study reported that derivatives similar to 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine showed promising results against various cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .

Antimicrobial Properties

The oxadiazole and triazole frameworks are known for their antimicrobial activities. Research indicates that compounds with these structures can inhibit bacterial growth effectively. Specific derivatives have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success.

Anti-Diabetic Potential

In addition to anticancer effects, some studies have explored the anti-diabetic properties of related compounds. For example, specific oxadiazole derivatives were shown to lower glucose levels in diabetic models like Drosophila melanogaster, indicating potential for further development in diabetes management .

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of a series of triazole-containing compounds revealed that those with fluorinated phenyl groups exhibited enhanced cytotoxicity against glioblastoma cells. The mechanism was attributed to the induction of apoptosis through DNA damage pathways .

CompoundCell LinePercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CHOP-9275.99%

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of oxadiazole derivatives indicated that certain compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the aromatic rings for enhancing antibacterial activity .

Mechanism of Action

The mechanism of action of 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorophenyl Substitution

  • 4-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1-Phenyl-1H-1,2,3-Triazol-5-Amine (CAS: 899999-03-2) Structural Difference: The fluorine substituent is at the para position of the oxadiazole-linked phenyl ring instead of the ortho position. However, electronic effects (e.g., dipole interactions) may vary due to altered electron distribution . Molecular Formula: C₁₆H₁₁FN₆O (identical to the target compound). Molecular Weight: 322.3 g/mol .

Halogen-Substituted Analogs

  • 4-[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1-(3,5-Dimethylphenyl)-1H-1,2,3-Triazol-5-Amine Structural Difference: Chlorine replaces fluorine at the ortho position, and the triazole-linked phenyl group is 3,5-dimethyl-substituted. Impact: Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but increase metabolic oxidation risks. Molecular Formula: C₁₈H₁₅ClN₆O. Molecular Weight: 370.77 g/mol .

Trifluoromethyl-Substituted Derivatives

  • 3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-Amine
    • Structural Difference : A trifluoromethyl group replaces the 2-fluorophenyl moiety on the oxadiazole ring.
    • Impact : The strong electron-withdrawing nature of CF₃ enhances metabolic stability and may improve binding to hydrophobic pockets in enzymes or receptors. However, increased molecular weight (386.34 g/mol) could reduce solubility .

Heterocyclic Hybrids with Benzimidazole/Thiazole Moieties

  • 4-(Benzo[d]Thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine Structural Difference: A benzothiazole replaces the oxadiazole ring, and the triazole-linked phenyl group is nitro-substituted. The benzothiazole moiety is associated with antitumor and antimicrobial activities, suggesting divergent pharmacological applications compared to the target compound .

Pharmacological and Physicochemical Properties

Electronic and Steric Effects

  • Steric Effects : Ortho-substituents (e.g., 2-fluorophenyl in the target) introduce torsional strain, which may limit conformational flexibility but improve target specificity .

Solubility and Lipophilicity

  • LogP Predictions :
    • Target compound: Estimated LogP ≈ 2.8 (moderate lipophilicity).
    • Chlorophenyl analog (): LogP ≈ 3.5 (higher lipophilicity due to Cl).
    • Trifluoromethyl derivative (): LogP ≈ 3.9 (reduced aqueous solubility) .

Biological Activity

The compound 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates both oxadiazole and triazole moieties. These structural features suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H11FN6OC_{16}H_{11}FN_6O with a molecular weight of approximately 322.30 g/mol. The presence of fluorine in the phenyl group and the heterocyclic rings contributes to its biological profile.

Antitumor Activity

Research has indicated that compounds featuring oxadiazole and triazole rings exhibit significant antitumor properties. For instance, derivatives of 1,2,4-triazoles have been documented to possess broad-spectrum antifungal activity, with structure-activity relationship (SAR) studies highlighting their potential as anticancer agents due to their ability to inhibit key enzymes involved in tumor growth .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A15.63Induction of apoptosis via p53 activation
Compound B10.38Inhibition of HDAC activity
Target CompoundTBDTBD

Antimicrobial Activity

The oxadiazole moiety is known for its antimicrobial properties. Studies have shown that compounds containing oxadiazoles can interfere with bacterial cell wall synthesis, making them potential candidates for antibiotic development . The introduction of halogen substituents such as fluorine can enhance the reactivity and biological profile of these compounds.

Table 2: Antimicrobial Activity Overview

Compound NameActivity TypeEfficacy
Compound CAntibacterialModerate
Compound DAntifungalHigh
Target CompoundTBDTBD

Case Studies

One notable study evaluated a series of triazole derivatives for their antifungal activity against resistant strains. The results indicated that modifications in the triazole structure significantly influenced their potency . Another investigation focused on the cytotoxic effects of oxadiazole derivatives on cancer cell lines, revealing promising results that warrant further exploration .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the 1,2,4-oxadiazole ring and (2) coupling with the triazole moiety.
  • Oxadiazole Formation : Cyclization of acylhydrazides with carbonyl compounds under dehydrating conditions (e.g., POCl₃ or microwave-assisted synthesis) .
  • Triazole Coupling : Nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach the phenyl-triazole-amine group .
  • Optimization : Vary bases (NaOH vs. K₂CO₃), solvents (DMF vs. THF), and reaction times. Microwave synthesis reduces time by 70% compared to conventional heating .
    Table 1 : Synthetic Route Comparison
StepReagents/ConditionsYield (%)Purity (HPLC)
OxadiazolePOCl₃, 80°C, 12h6595%
Triazole CouplingCuI, DMF, RT, 6h7898%

Q. Which spectroscopic and crystallographic techniques are most effective for confirming structure and purity?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry via splitting patterns (e.g., fluorine coupling in 2-fluorophenyl) .
  • IR : Identify NH₂ (3350–3300 cm⁻¹) and C=N (1600 cm⁻¹) stretches .
  • Crystallography :
  • Single-crystal XRD : Resolve dihedral angles (e.g., oxadiazole-phenyl planarity) using SHELXL refinement .
  • Key Parameters : R-factor < 0.05, data-to-parameter ratio > 15 .

Q. How can solubility and physicochemical properties be systematically evaluated for this compound?

  • Methodological Answer :
  • Solubility : Use shake-flask method at pH 7.4 (similar compounds show ~18 µg/mL solubility) .
  • LogP : Determine via HPLC retention time vs. standards. Fluorophenyl groups increase lipophilicity (LogP ~2.5) .
  • Thermal Stability : DSC analysis (decomposition >250°C for triazole-oxadiazole hybrids) .

Q. What purification strategies are recommended to isolate this compound from reaction byproducts?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 to 1:1).
  • Recrystallization : Ethanol/water mixtures yield >95% purity .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for final purity validation .

Q. How should initial biological activity screening be designed for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Microdilution method (MIC ≤ 8 µg/mL for Gram-positive bacteria) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., protease inhibition IC₅₀ ≤ 10 µM) .

Advanced Research Questions

Q. How can computational methods predict binding modes and biological activity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 main protease) .
  • Limitations : Validate with experimental IC₅₀; discrepancies may arise from solvation/entropy effects .
    Table 2 : Docking Scores vs. Experimental Data
Target ProteinDocking Score (kcal/mol)Experimental IC₅₀ (µM)
Protease A-9.25.1
Enzyme B-8.512.3

Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?

  • Methodological Answer :
  • Pharmacokinetics : Assess bioavailability via LC-MS/MS after oral administration. Low solubility may reduce in vivo efficacy .
  • Metabolite Profiling : Identify active metabolites using HR-MS and in vitro liver microsomes .

Q. What is the electronic impact of the 2-fluorophenyl group on reactivity and protein interactions?

  • Methodological Answer :
  • Hammett Analysis : Fluorine’s electron-withdrawing effect (σₚ = 0.06) enhances electrophilicity of the oxadiazole ring .
  • MD Simulations : Fluorophenyl forms stronger van der Waals interactions vs. non-fluorinated analogs (ΔG ~ -2.3 kcal/mol) .

Q. How do thermal and pH conditions affect the compound’s stability in long-term studies?

  • Methodological Answer :
  • Thermal Degradation : TGA/DSC shows stability up to 264°C; store at -20°C under argon .
  • pH Stability : HPLC monitoring in buffers (pH 1–13); degradation occurs at pH >10 via hydrolysis .

Q. What strategies ensure regioselectivity in oxadiazole-triazole hybrid synthesis?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Enhances regioselectivity (>90% for 1,2,4-oxadiazole vs. 1,3,4-isomer) .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) for NH₂ to prevent unwanted cyclization .

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